molecular formula C9H11NO3 B135038 N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide CAS No. 139356-93-7

N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide

Cat. No.: B135038
CAS No.: 139356-93-7
M. Wt: 181.19 g/mol
InChI Key: HCQWQZLNOHPUIL-UHFFFAOYSA-N
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Description

N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide is a chemical compound with a unique structure that includes a methoxy group, an oxo group, and an acetamide group attached to a cyclohexadienyl ring. This compound is of interest in various fields of chemistry and biology due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexadienone, which is then methoxylated to introduce the methoxy group.

    Acetylation: The methoxylated cyclohexadienone is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxo groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a diketone, while reduction may produce a hydroxy derivative.

Scientific Research Applications

N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxy and oxo groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide: can be compared with other cyclohexadienone derivatives, such as:

Uniqueness

The presence of both methoxy and oxo groups in this compound makes it unique compared to other similar compounds. These functional groups confer distinct chemical properties and reactivity patterns, making it valuable for specific applications.

Properties

IUPAC Name

N-(1-methoxy-4-oxocyclohexa-2,5-dien-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-7(11)10-9(13-2)5-3-8(12)4-6-9/h3-6H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQWQZLNOHPUIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(C=CC(=O)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00568397
Record name N-(1-Methoxy-4-oxocyclohexa-2,5-dien-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139356-93-7
Record name N-(1-Methoxy-4-oxocyclohexa-2,5-dien-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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